

In-Depth Technical Guide: PROTAC IRAK4 Degrader-8

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Compound of Interest

Compound Name: PROTAC IRAK4 degrader-8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **PROTAC IRAK4 degrader-8**, a potent and selective molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its chemical properties, mechanism of action, and relevant experimental data, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Core Compound Details

PROTAC IRAK4 degrader-8 is a synthesized heterobifunctional molecule that recruits IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Property	Value	
CAS Number	2911615-06-8[1][2][3][4][5][6][7]	
Molecular Formula	C43H50ClF2N11O5[2][4][5]	
Molecular Weight	874.38 g/mol [2][4][5]	

Biological Activity



PROTAC IRAK4 degrader-8 has demonstrated potent activity in cellular assays, effectively inducing the degradation of IRAK4 and inhibiting downstream inflammatory signaling.

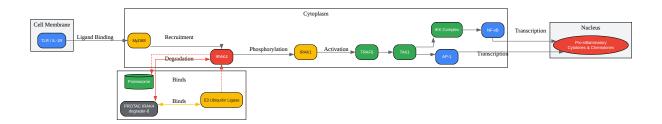
Assay	Cell Line	Value
IC50 (IRAK4 Degradation)	-	15.5 nM[1][7][8][9]
DC50 (IRAK4 Degradation)	THP-1	1.8 nM[1][7][9]
IC50 (IL-6 Production Inhibition)	Human Whole Blood (LPS-induced)	246 nM[1][7][10][9]
IC50 (IL-6 Production Inhibition)	Human PBMC (LPS-induced)	2.2 nM[1][7][10][9]

Mechanism of Action and Signaling Pathway

As a Proteolysis Targeting Chimera (PROTAC), IRAK4 degrader-8 functions by hijacking the ubiquitin-proteasome system. It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for degradation by the 26S proteasome. This mechanism not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, which is crucial for the assembly of the Myddosome complex in inflammatory signaling pathways.

The IRAK4 signaling pathway is a critical component of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-kB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. By degrading IRAK4, **PROTAC IRAK4 degrader-8** effectively blocks this entire signaling cascade.





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Figure 1. IRAK4 Signaling Pathway and PROTAC Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of **PROTAC IRAK4 degrader-8**.

Western Blot for IRAK4 Degradation

This protocol is used to quantify the degradation of IRAK4 protein in cells treated with the degrader.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels



- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-IRAK4 antibody
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Lysis: Treat cells with PROTAC IRAK4 degrader-8 at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.

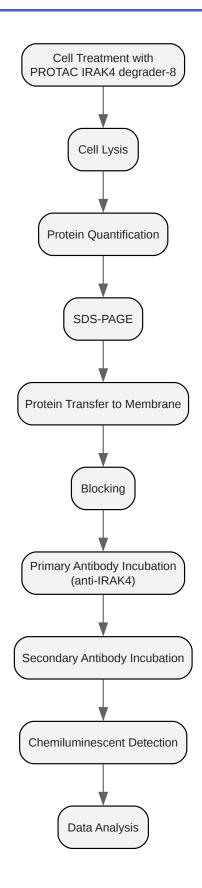
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- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin).





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Figure 2. Western Blot Experimental Workflow.



MTS Cell Viability Assay

This assay is performed to assess the cytotoxicity of the PROTAC degrader.

Materials:

- · 96-well plates
- MTS reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **PROTAC IRAK4 degrader-8** for a specified period (e.g., 24, 48, 72 hours).
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[11][12]
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells.

Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., IL-6) production by the PROTAC degrader.

Materials:

- ELISA kit for the specific cytokine (e.g., human IL-6)
- Cell culture supernatants from treated cells



· Plate reader

Procedure:

- Cell Stimulation: Pre-treat cells with different concentrations of PROTAC IRAK4 degrader-8
 for a certain period, then stimulate with an inflammatory agent (e.g., LPS).
- Supernatant Collection: Collect the cell culture supernatant after the desired stimulation time.
- ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
 - Coating a 96-well plate with a capture antibody.
 - Adding standards and samples (supernatants).
 - Adding a detection antibody.
 - Adding a substrate to develop a colorimetric signal.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition compared to the stimulated control.

Synthesis

The synthesis of **PROTAC IRAK4 degrader-8** is described in patent CN115710274.[1][7] The general strategy for synthesizing PROTACs involves the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation.

Conclusion

PROTAC IRAK4 degrader-8 is a powerful research tool for studying the roles of IRAK4 in health and disease. Its high potency and demonstrated ability to induce IRAK4 degradation and inhibit downstream signaling make it a valuable asset for researchers in the field of immunology and for the development of novel therapeutics for inflammatory diseases and certain cancers.



The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies.

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